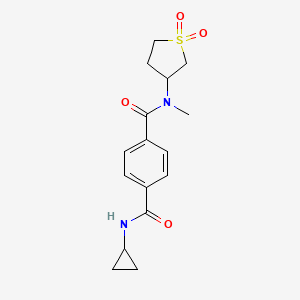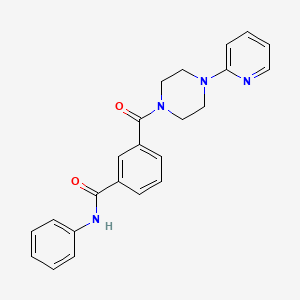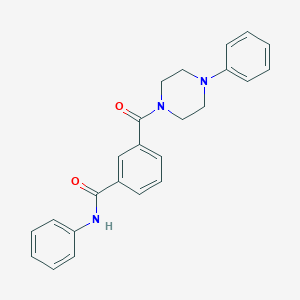![molecular formula C19H19FN2O2 B6636562 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide, also known as FPEB, is a novel compound that has gained significant attention in scientific research due to its potential use in the treatment of various neurological disorders. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) and has been found to have a high affinity for this receptor.
Mécanisme D'action
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it binds to a site on the receptor that is different from the active site and enhances the receptor's response to glutamate, a neurotransmitter in the brain. This leads to an increase in the activity of mGluR5, which has been found to have a positive effect on various neurological disorders.
Biochemical and Physiological Effects:
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR5, which leads to an increase in the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This leads to an improvement in learning and memory and has been found to be effective in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide is its high affinity for the mGluR5 receptor. This makes it a potent and effective modulator of the receptor. However, one of the main limitations of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are various future directions for the study of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide. One potential direction is the development of more potent and selective modulators of the mGluR5 receptor. Another direction is the study of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide involves a multi-step process that starts with the reaction of 4-fluorophenethylamine with 4-nitrobenzyl bromide to form 4-nitrophenethylamine. This is followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) and hydrogen gas. The resulting amine is then reacted with 4-(prop-2-en-1-yl)benzoic acid to form 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide.
Applications De Recherche Scientifique
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide has been extensively studied in various scientific research fields due to its potential therapeutic applications. It has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide has also been found to have a positive effect on learning and memory.
Propriétés
IUPAC Name |
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-12-21-18(23)15-5-7-16(8-6-15)19(24)22-13-11-14-3-9-17(20)10-4-14/h2-10H,1,11-13H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXIBDJJSYCBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)






![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)